Pseudolaric acid A beta-D-glucoside

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido pseudolarico A-O-beta-D-glucopiranósido generalmente se aísla de fuentes naturales en lugar de sintetizarse a través de medios artificiales. El compuesto se extrae de la corteza de Pseudolarix kaempferi utilizando disolventes orgánicos como metanol, etanol y dimetilsulfóxido (DMSO) . El proceso de extracción implica moler la corteza hasta obtener un polvo fino, seguido de extracción con disolvente y purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) .

Métodos de Producción Industrial

La producción industrial de ácido pseudolarico A-O-beta-D-glucopiranósido implica la extracción a gran escala de la corteza de Pseudolarix kaempferi. El proceso incluye la recolección de la corteza, el secado y la molienda hasta obtener un polvo fino. El polvo se somete entonces a extracción con disolvente, seguida de purificación mediante HPLC para obtener el compuesto con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido pseudolarico A-O-beta-D-glucopiranósido experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: El residuo glucopiranósido puede sustituirse por otros grupos funcionales para formar nuevos derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como la hidroxilamina (NH2OH) y la hidracina (N2H4).

Principales Productos Formados

Aplicaciones Científicas De Investigación

Biological Activities

1. Anti-infection Properties

Pseudolaric acid A β-D-glucoside exhibits significant anti-infective properties against various pathogens:

- Antifungal Activity : It has been shown to inhibit the growth of fungi, making it a potential candidate for treating fungal infections .

- Antiviral Effects : Research indicates effectiveness against several viruses, including HIV and influenza, suggesting its role in antiviral drug development .

2. Anticancer Potential

The compound demonstrates notable anticancer activity through various mechanisms:

- Cell Cycle Arrest : Pseudolaric acid A β-D-glucoside induces cell cycle arrest in cancer cells, leading to apoptosis. This effect has been observed in multiple cancer types, including lung and breast cancers .

- Microtubule Disruption : Similar to its counterpart pseudolaric acid B, it disrupts microtubule dynamics, inhibiting cancer cell proliferation and migration .

Case Studies

Several studies have highlighted the efficacy of pseudolaric acid A β-D-glucoside:

Mecanismo De Acción

El ácido pseudolarico A-O-beta-D-glucopiranósido ejerce sus efectos a través de múltiples mecanismos:

Actividad Antifúngica: El compuesto altera la integridad de la membrana celular de las células fúngicas, lo que provoca la lisis y la muerte celular.

Actividad Antifertilidad: Interfiere con el funcionamiento normal de las células reproductivas, inhibiendo la fertilización y el desarrollo embrionario.

Los objetivos moleculares y las vías implicadas incluyen la inhibición de enzimas y proteínas clave esenciales para la síntesis de la pared celular fúngica y la función de las células reproductivas .

Comparación Con Compuestos Similares

El ácido pseudolarico A-O-beta-D-glucopiranósido es único por sus actividades antifúngicas y antifertilidad duales. Los compuestos similares incluyen:

Ácido pseudolarico B: Otro diterpenoide con propiedades antifúngicas.

Ácido pseudolarico C1 y C2: Diterpenoides con estructuras químicas similares pero diferentes actividades biológicas.

Ácido desacetilpseudolarico A: Un derivado con propiedades químicas modificadas.

Actividad Biológica

Pseudolaric acid A beta-D-glucoside (PAA-β-D-glucoside) is a bioactive compound derived from the root bark of Pseudolarix kaempferi, a species known for its medicinal properties in traditional Chinese medicine. This article delves into the biological activities of PAA-β-D-glucoside, highlighting its antifungal, anti-inflammatory, and potential contraceptive effects, supported by diverse research findings.

Overview of this compound

PAA-β-D-glucoside is a glucoside derivative of pseudolaric acid A, characterized by its unique structure that enhances its solubility and biological activity. The compound has garnered attention due to its dual antifungal and antifertility activities, making it a candidate for further pharmacological exploration.

PAA-β-D-glucoside exhibits significant antifungal properties, particularly against pathogenic fungi. Research indicates that it disrupts the integrity of fungal cell membranes, leading to cell lysis. The compound has been shown to inhibit mycelial growth and spore germination in various fungal species.

| Compound | EC50 (μg/mL) | Effect on Spore Germination | References |

|---|---|---|---|

| Pseudolaric Acid A | 1.62 | Strong inhibition | |

| Pseudolaric Acid B | 1.07 | Strong inhibition | |

| Pseudolaric Acid B β-D-glucoside | Not specified | Not specified |

In a study focused on Colletotrichum gloeosporioides, both pseudolaric acids A and B demonstrated potent antifungal activity, outperforming traditional fungicides like carbendazim in postharvest treatments of mango fruit .

Anti-inflammatory Properties

PAA-β-D-glucoside has also been associated with anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity suggests potential therapeutic applications in inflammatory diseases.

Antifertility Activity

The compound's antifertility effects have been documented, indicating its potential as a contraceptive agent. Research shows that PAA-β-D-glucoside interferes with reproductive cell functions, inhibiting fertilization and embryo development through mechanisms that may involve enzyme inhibition related to reproductive hormone signaling .

Molecular Mechanisms

The biological activity of PAA-β-D-glucoside is attributed to several molecular mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in fungal cell wall synthesis and reproductive processes.

- Gene Expression Modulation : The compound alters gene expression patterns associated with inflammation and reproduction.

- Cell Cycle Arrest : Similar to its analogs, it may induce cell cycle arrest in cancer cells, contributing to its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of PAA-β-D-glucoside:

- A study isolating pseudolaric acids from Pseudolarix kaempferi demonstrated the successful extraction and characterization of PAA-β-D-glucoside using high-speed counter-current chromatography (HSCCC). The isolated compounds exhibited purities above 97% .

- Another investigation assessed the antifungal activity of compounds from Cortex Pseudolaricis, revealing that PAA-β-D-glucoside significantly inhibited the growth of C. gloeosporioides at low concentrations, highlighting its potential as an effective natural fungicide .

Propiedades

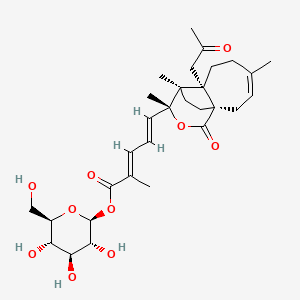

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYWRYGMQNKDQB-VHJBJYHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276462 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98891-44-2 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98891-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98891-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the antimicrobial activity of Pseudolaric acid A beta-D-glucoside compared to other isolated compounds like Pseudolaric acid B?

A: The study explicitly states that among the eight isolated compounds, only Pseudolaric acid B displayed activity against Candida albicans []. Unfortunately, the research does not provide data on the antimicrobial activity of this compound. Further research is needed to assess its potential antimicrobial effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.